molecular formula C15H12FNO3 B2933140 2-(2-fluorobenzamido)-4-methylbenzoic acid CAS No. 866150-31-4

2-(2-fluorobenzamido)-4-methylbenzoic acid

Cat. No.: B2933140
CAS No.: 866150-31-4
M. Wt: 273.263
InChI Key: BZQRZEUPXJJCHI-UHFFFAOYSA-N
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Description

2-(2-fluorobenzamido)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorobenzamido group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzamido)-4-methylbenzoic acid typically involves the reaction of 2-fluorobenzoyl chloride with 4-methylbenzoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as amide formation, purification, and crystallization to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzamido)-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(2-fluorobenzamido)-4-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzamido)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorobenzamido)-3-methylbenzoic acid
  • 5-(2-fluorobenzamido)salicylic acid
  • 2-benzoylaminobenzoic esters

Uniqueness

2-(2-fluorobenzamido)-4-methylbenzoic acid is unique due to its specific structural features, such as the presence of a fluorine atom and a methyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Overview

2-(2-Fluorobenzamido)-4-methylbenzoic acid is an aromatic compound characterized by the presence of both an amide and a carboxylic acid functional group, which contributes to its biological activity. With a molecular formula of C_{12}H_{10}FNO_2 and a molecular weight of approximately 273.27 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can inhibit superoxide production in human neutrophils, suggesting significant anti-inflammatory properties. The inhibition of superoxide production is crucial as excessive superoxide can lead to tissue damage and inflammation. This activity is indicative of the compound's potential in managing inflammatory diseases.

Modulation of Cellular Signaling

Studies have shown that related fluorobenzamide derivatives can influence cellular signaling pathways, particularly by increasing levels of cyclic adenosine monophosphate (cAMP) and enhancing protein kinase A activity. These pathways are vital for various cellular functions, including metabolism and cell growth, which could imply that this compound may play a role in regulating these processes.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. For instance, derivatives of fluorobenzamides have been explored for their efficacy against mycobacterial targets, which are critical in treating conditions like tuberculosis. The design of inhibitors targeting specific bacterial proteases has been a focus in recent studies, demonstrating the relevance of similar compounds in combating resistant bacterial strains .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructure FeaturesNotable Activities
2-Fluoro-4-methylbenzoic acidFluorine on the benzene ringAnti-inflammatory properties
4-Methylbenzoic acidMethyl group at para positionCommonly used as a precursor
2-Fluoro-5-methylbenzoic acidFluorine at different positionPotentially different biological effects
2-(2-Fluorobenzamido)benzoate ethyl esterEthyl ester formInhibits superoxide production

The unique combination of an amide and carboxylic acid group in this compound enhances its reactivity and biological activity compared to these similar compounds.

Study on Inhibition Mechanisms

A study investigating the inhibitory effects of various derivatives on mycobacterial ClpP1P2 proteases found that specific modifications could enhance selectivity against bacterial targets while minimizing toxicity to human cells. This approach highlights the potential for designing derivatives of this compound that could selectively target pathogenic bacteria without affecting human proteases .

Antioxidant Activity

Another area of research has focused on the antioxidant properties of related compounds. It was found that certain fluorinated derivatives exhibited significant inhibition against oxidative stress markers in cellular models, suggesting that this compound may also possess protective effects against oxidative damage .

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9-6-7-11(15(19)20)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRZEUPXJJCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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